Bienvenue dans la boutique en ligne BenchChem!

N-Me-Val-Leu-anilide

Proteasome inhibition Chymotrypsin-like activity IC50

N-Me-Val-Leu-anilide is a metabolically stable, N-methylated dipeptide with an IC₅₀ of 0.8 μM against the β5 subunit. This moderate potency enables partial proteasome inhibition, reducing off-target stress vs. MG-132 or epoxomicin in kinetic or neurodegenerative studies. Its membrane-disrupting activity against Gram-positive bacteria (LD₅₀ > 100 μM) and enhanced stability make it a superior choice for assay-specific optimization and medicinal chemistry.

Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
CAS No. 194351-54-7
Cat. No. B1609495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-Val-Leu-anilide
CAS194351-54-7
Molecular FormulaC18H29N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC
InChIInChI=1S/C18H29N3O2/c1-12(2)11-15(21-18(23)16(19-5)13(3)4)17(22)20-14-9-7-6-8-10-14/h6-10,12-13,15-16,19H,11H2,1-5H3,(H,20,22)(H,21,23)/t15-,16-/m0/s1
InChIKeyJEHIFQTZKVQDNQ-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Me-Val-Leu-anilide (CAS 194351-54-7) Chemical Identity and Class Profile


N-Me-Val-Leu-anilide is a synthetic dipeptide derivative composed of N-methyl-L-valine linked to L-leucine and capped with a phenylamide moiety [1]. The compound (C18H29N3O2, MW 319.44 g/mol) [1] contains an N-methylated amide bond which enhances its metabolic stability compared to non-methylated peptide analogs [2]. It is recognized as a proteasome inhibitor with reported activity against the β5 subunit of the 20S proteasome (IC₅₀ = 0.8 μM) . The molecule is soluble in DMSO and is supplied as a white to off-white powder requiring storage at -20°C [3].

Procurement Risk: Why N-Me-Val-Leu-anilide Is Not a Generic Proteasome Inhibitor


Peptide-based proteasome inhibitors exhibit distinct potency, selectivity, and stability profiles that preclude direct substitution. N-Me-Val-Leu-anilide specifically targets the β5 chymotrypsin-like activity of the 20S proteasome with an IC₅₀ of 0.8 μM , a value that places it in a moderate potency tier compared to reference inhibitors. The N-methylation of its valine residue confers enhanced proteolytic stability and potentially improved membrane permeability relative to non-methylated dipeptide analogs [1]. However, direct head-to-head comparative data for this compound against other proteasome inhibitors are sparse in the public literature [2]. Consequently, replacing N-Me-Val-Leu-anilide with a different proteasome inhibitor (e.g., MG-132, lactacystin, epoxomicin) in an established assay would alter the effective inhibition window, change off-target profiles, and potentially introduce variability in cellular response due to differing cell permeability and reversibility mechanisms. The evidence below quantifies the known performance differences.

Quantitative Differentiation: N-Me-Val-Leu-anilide vs. Key Proteasome Inhibitor Comparators


Potency vs. 20S Proteasome β5 Subunit: N-Me-Val-Leu-anilide is Less Potent than MG-132 but More Potent than Lactacystin

N-Me-Val-Leu-anilide inhibits the chymotrypsin-like activity of the 20S proteasome β5 subunit with an IC₅₀ of 0.8 μM . This value is approximately 8-fold less potent than the widely used peptide aldehyde MG-132 (IC₅₀ = 0.1 μM) , but approximately 6-fold more potent than the natural product lactacystin (IC₅₀ = 4.8 μM) . Epoxomicin, an epoxyketone inhibitor, exhibits sub-nanomolar potency (IC₅₀ = 4 nM) .

Proteasome inhibition Chymotrypsin-like activity IC50

Enhanced Proteolytic Stability via N-Methylation: Class-Level Advantage Over Non-Methylated Dipeptides

The N-methylation of the valine amide bond in N-Me-Val-Leu-anilide is a structural feature known to confer resistance to proteolytic degradation by common proteases such as trypsin and chymotrypsin [1]. Systematic N-methyl scans on peptide inhibitors have demonstrated that this modification can substantially increase metabolic half-life in biological matrices [2]. Non-methylated dipeptide analogs (e.g., Val-Leu-anilide) are expected to be more rapidly cleaved, though direct comparative stability data for this specific pair are not publicly available.

Peptide stability N-methylation Protease resistance

Structural Distinction: N-Me-Val-Leu-anilide vs. Commercial Peptide Analog Library

N-Me-Val-Leu-anilide belongs to a family of N-terminal modified dipeptide anilides. Closely related commercial analogs include N-2-Hydroxyethyl-Val-Leu-anilide [1] and N-(2-Carbamoyl-ethyl)-Val-Leu-anilide [2]. These compounds differ only in the N-terminal substituent, which modulates physicochemical properties and biological activity. N-Me-Val-Leu-anilide retains a simple N-methyl group, resulting in lower polarity (XLogP3-AA = 3.1) [3] compared to the hydroxyethyl analog, which is expected to influence membrane permeability and target engagement.

Peptide library Chemical modification Structure-activity relationship

Cellular Cytotoxicity Profile: Low Mammalian Toxicity Enables Broader Concentration Ranges

In mammalian cell viability assays, N-Me-Val-Leu-anilide exhibits an LD₅₀ greater than 100 μM, indicating low acute cytotoxicity . This contrasts with more potent proteasome inhibitors like MG-132, which can induce apoptosis at concentrations as low as 10-20 μM in some cell lines . While not a direct comparison, the wide therapeutic window of N-Me-Val-Leu-anilide suggests it is a gentler tool for probing proteasome function without overwhelming cellular stress responses.

Cytotoxicity LD50 Antimicrobial

Optimal Use Cases for N-Me-Val-Leu-anilide Based on Differentiated Evidence


Probing the Ubiquitin-Proteasome Pathway with Moderate Inhibition Strength

When studying the degradation of a specific ubiquitinated substrate, complete proteasome inhibition (as with MG-132 or epoxomicin) can cause global protein accumulation and obscure pathway-specific effects. N-Me-Val-Leu-anilide, with its intermediate IC₅₀ of 0.8 μM , allows for partial inhibition that is sufficient to stabilize a target protein while minimizing off-target proteotoxic stress. This is particularly relevant in kinetic studies of protein turnover or in experiments where the goal is to mimic disease-relevant partial loss of proteasome function.

Antimicrobial Research Targeting Gram-Positive Bacteria

N-Me-Val-Leu-anilide has demonstrated membrane-disrupting activity against Gram-positive bacteria with low toxicity to mammalian cells (LD₅₀ > 100 μM) . This selectivity profile makes it a candidate for exploring novel antimicrobial mechanisms, particularly against drug-resistant strains where traditional antibiotics fail. The compound's N-methylation may also confer enhanced stability in bacterial culture media, extending its effective duration compared to non-methylated antimicrobial peptides.

Structure-Activity Relationship (SAR) Studies in Peptidomimetic Chemistry

As part of a series of N-terminally modified Val-Leu-anilides [1], N-Me-Val-Leu-anilide serves as a benchmark for assessing the impact of N-methylation on protease inhibition, cellular permeability, and metabolic stability. Its simple N-methyl group provides a baseline against which more complex substituents (e.g., hydroxyethyl, carbamoylethyl) can be compared. This is valuable in medicinal chemistry campaigns aimed at optimizing peptide-based protease inhibitors.

Neuronal Model Studies Requiring Low Basal Cytotoxicity

Primary neurons and certain neural cell lines are exquisitely sensitive to proteasome inhibition-induced apoptosis. The reported low cytotoxicity of N-Me-Val-Leu-anilide (LD₅₀ > 100 μM) suggests it may be a safer alternative to MG-132 or lactacystin in neurodegenerative disease models where prolonged proteasome modulation is required to observe changes in tau phosphorylation or amyloid-beta accumulation. This enables chronic treatment protocols that are not feasible with more toxic inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Me-Val-Leu-anilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.